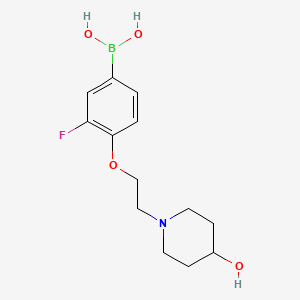
3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid
Vue d'ensemble
Description
Chemical Reactions Analysis
As an organoboron compound, “3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid” can participate in various chemical reactions. One of the most common is the Suzuki–Miyaura coupling, which is a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic synthesis for creating carbon-carbon bonds.Applications De Recherche Scientifique
Glucose Sensing
A study by Bao et al. (2021) synthesized a new monomer, specifically 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for enzyme-free glucose sensing at physiological conditions. This illustrates the potential application of fluoro-containing phenylboronic acids in medical diagnostics and glucose monitoring technologies Bao et al. (2021).
Recognition of Hydrophilic Compounds
The study by Sawada et al. (2000) reports on the selective recognition of hydrophilic amino and N,N-dimethylamino compounds by aggregates of a new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer. This highlights the potential use of fluoro-containing phenylboronic acids in the selective transfer of compounds from aqueous solutions to organic media Sawada et al. (2000).
Antifungal Activity
Research by Borys et al. (2019) found that 2-Formylphenylboronic acid and isomeric fluoro-2-formylphenylboronic acids exhibit antifungal activity against strains like Aspergillus and Candida. Particularly, 4-fluoro-2-formylphenylboronic acid showed potent antifungal properties, indicating a significant role for fluoro-substituted phenylboronic acids in developing antifungal agents Borys et al. (2019).
Synthesis of Silicon-Containing Drugs
Troegel et al. (2009) synthesized 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid as a potential building block for the synthesis of silicon-containing drugs. This demonstrates the utility of fluoro-substituted phenylboronic acids in drug development, particularly in enhancing the properties of silicon-based pharmaceuticals Troegel et al. (2009).
Cancer Research
Psurski et al. (2018) evaluated the antiproliferative potential of simple phenylboronic acid and benzoxaborole derivatives, finding several compounds as highly active against cancer cells. This suggests the significant role of fluoro-substituted phenylboronic acids in experimental oncology, particularly as inducers of apoptosis in cancer cells Psurski et al. (2018).
Mécanisme D'action
Target of Action
Boronic acids and their derivatives, including this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the 3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl group) from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the synthesis of complex organic molecules. The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis to create carbon–carbon bonds . The downstream effects would depend on the specific molecules being synthesized.
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions, the result would be the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters, which this compound may form under certain conditions, is considerably accelerated at physiological pH . Therefore, the compound’s action could be significantly affected by the pH of its environment.
Safety and Hazards
The safety data sheet for phenylboronic acid, a related compound, suggests that it is harmful if swallowed . It’s recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of contact with skin or eyes, rinse with plenty of water . If swallowed, seek medical attention immediately .
Orientations Futures
The future directions for “3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid” and similar compounds likely involve their continued use in Suzuki–Miyaura coupling and other carbon–carbon bond-forming reactions . These reactions are fundamental to many areas of organic synthesis, so advances in the design and application of organoboron reagents could have broad implications for the field.
Propriétés
IUPAC Name |
[3-fluoro-4-[2-(4-hydroxypiperidin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO4/c15-12-9-10(14(18)19)1-2-13(12)20-8-7-16-5-3-11(17)4-6-16/h1-2,9,11,17-19H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEDXCRTQMHSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC(CC2)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153075 | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-hydroxy-1-piperidinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704064-11-8 | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-hydroxy-1-piperidinyl)ethoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-hydroxy-1-piperidinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



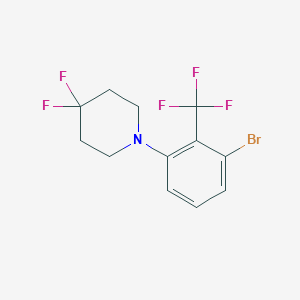
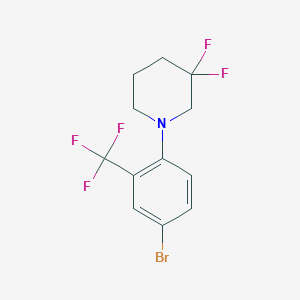

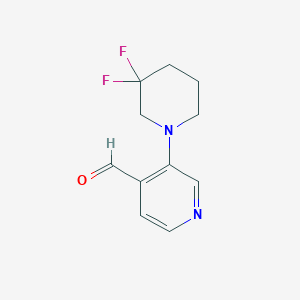
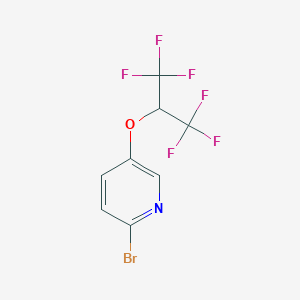
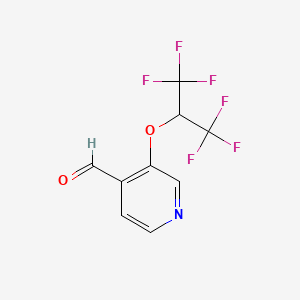

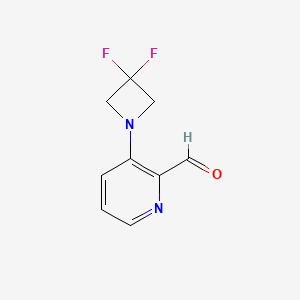
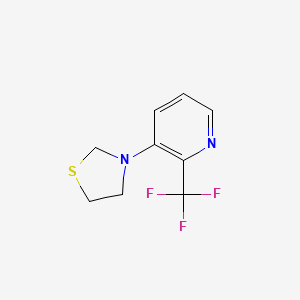
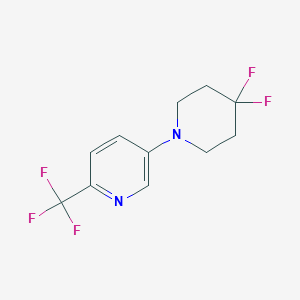
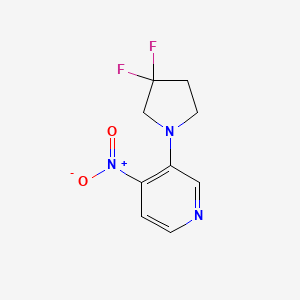
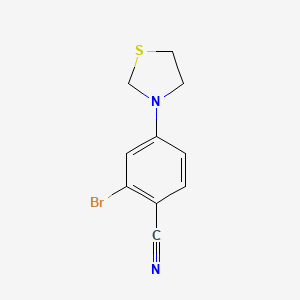
![1-[2-fluoro-6-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B1408699.png)
